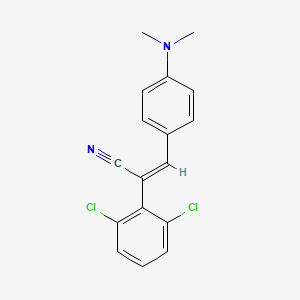![molecular formula C26H25N3O6 B12040095 [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate CAS No. 769148-32-5](/img/structure/B12040095.png)
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 3,4-dimetoxi benzoato es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye tanto componentes aromáticos como alifáticos, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 3,4-dimetoxi benzoato normalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la reacción de Ugi, una reacción de múltiples componentes que combina una cetona o un aldehído, una amina, un isocianuro y un ácido carboxílico para formar una bis-amida . Esta reacción es exotérmica y generalmente se completa en minutos en solventes polares apróticos como DMF, metanol o etanol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
[4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 3,4-dimetoxi benzoato puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halógenos en presencia de un catalizador como cloruro de hierro o aluminio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales.
Biología
En biología, el compuesto se puede utilizar como sonda para estudiar las interacciones enzimáticas y las vías celulares. Su capacidad para interactuar con proteínas específicas lo hace valioso para los ensayos bioquímicos y la investigación de biología molecular.
Medicina
En medicina, [4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 3,4-dimetoxi benzoato tiene posibles aplicaciones terapéuticas. Puede actuar como un inhibidor o activador de enzimas específicas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En la industria, el compuesto se puede utilizar en la producción de productos químicos especiales y materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 3,4-dimetoxi benzoato involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando efectos posteriores. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con características estructurales similares.
Acetilacetona: Otro compuesto con tautomería ceto-enol, utilizado en diversas reacciones químicas.
Diceteno: Un intermedio reactivo utilizado en la síntesis de ésteres acetoacéticos.
Singularidad
[4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 3,4-dimetoxi benzoato se destaca por su estructura compleja y sus diversos grupos funcionales. Esta singularidad permite una amplia gama de modificaciones químicas y aplicaciones, lo que lo convierte en un compuesto valioso para la investigación y el uso industrial.
Propiedades
Número CAS |
769148-32-5 |
|---|---|
Fórmula molecular |
C26H25N3O6 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-4-17-5-10-20(11-6-17)28-24(30)25(31)29-27-16-18-7-12-21(13-8-18)35-26(32)19-9-14-22(33-2)23(15-19)34-3/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+ |
Clave InChI |
CZUVLNFXNOSSAA-JVWAILMASA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)

![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040066.png)


![N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12040103.png)

![N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040118.png)
![methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12040124.png)
